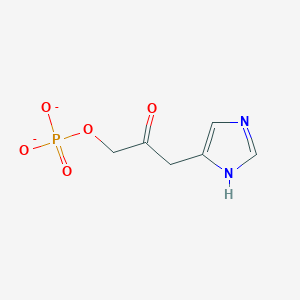
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is a compound that features an imidazole ring, a phosphate group, and a ketone functional group. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The phosphate group is a key component in many biochemical processes, including energy transfer and signal transduction. The ketone group adds to the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) typically involves the formation of the imidazole ring followed by the introduction of the phosphate group and the ketone functionality. One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phosphate group can mimic natural substrates in phosphorylation reactions, thereby interfering with signal transduction pathways. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simpler compound with only the imidazole ring.
Phosphoenolpyruvate: A compound with a phosphate group and a ketone functionality.
Uniqueness
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is unique due to its combination of an imidazole ring, a phosphate group, and a ketone functionality. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Properties
CAS No. |
99979-59-6 |
|---|---|
Molecular Formula |
C6H9N2O5P |
Molecular Weight |
220.12 g/mol |
IUPAC Name |
[3-(1H-imidazol-5-yl)-2-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12) |
InChI Key |
YCFFMSOLUMRAMD-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |
Canonical SMILES |
C1=C(NC=N1)CC(=O)COP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


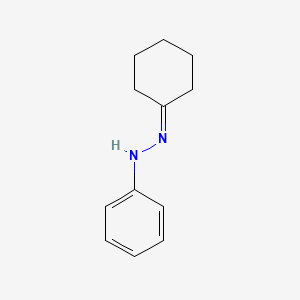

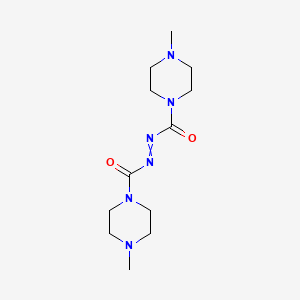


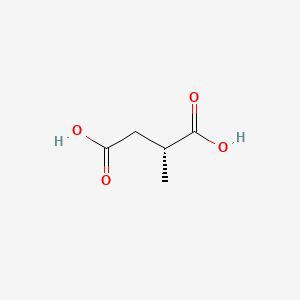
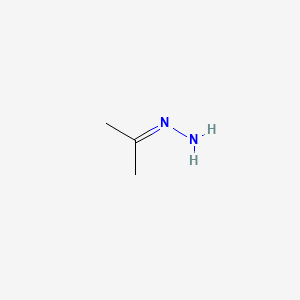
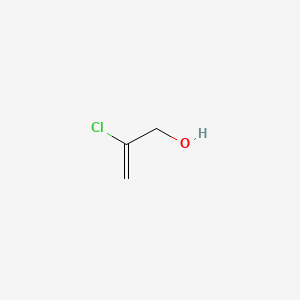
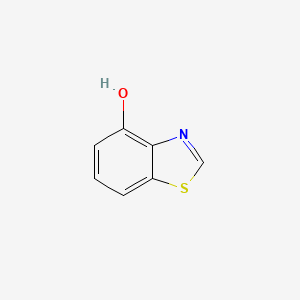
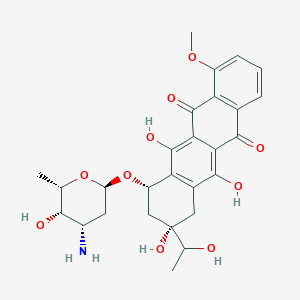
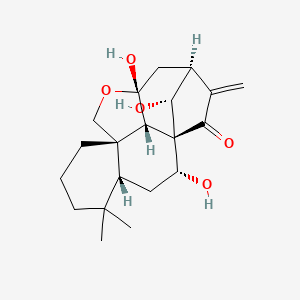
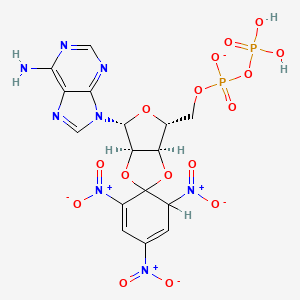
![1,5-DIMETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}PENTANEDIOATE](/img/structure/B1199904.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
